methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound known for its diverse applications in scientific research and various industries. This compound boasts a unique chemical structure that positions it as an essential subject of study for both theoretical and practical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves a series of organic reactions, including nucleophilic substitutions, cyclizations, and esterification processes. Researchers often start with thiophene-2-carboxylic acid as the primary reactant, which undergoes sulfonation with N-(2-bromoethyl)sulfonamide, followed by cyclization with 4-oxobenzo[d][1,2,3]triazin-3(4H)-one to form the desired product. Each step requires specific reagents and conditions, such as strong acids or bases, appropriate solvents, and precise temperature controls.
Industrial Production Methods
While laboratory synthesis focuses on small-scale preparation for research purposes, industrial production methods are optimized for large-scale synthesis. These methods often employ continuous flow reactors, which enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain high-purity products for commercial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes a variety of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate plays a crucial role in numerous scientific research fields:
Chemistry: : It serves as a valuable intermediate in organic synthesis and the development of new chemical entities.
Biology: : Researchers explore its potential as a biochemical probe for studying cellular processes and molecular interactions.
Medicine: : The compound exhibits promising pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: : It finds applications in material science, particularly in the creation of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism of action for methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, thereby exerting its biological effects. Detailed studies are often conducted to elucidate these mechanisms and identify potential therapeutic targets.
Comparison with Similar Compounds
When compared to other compounds with similar structures or functionalities, methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of chemical properties and biological activities. Similar compounds include:
Methyl 2-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)benzoate
Methyl 3-(N-(2-(4-oxopyrrolo[1,2-a]quinoxalin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
These compounds share some structural elements but differ in their overall reactivity and application potential.
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Properties
IUPAC Name |
methyl 3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-24-15(21)13-12(6-9-25-13)26(22,23)16-7-8-19-14(20)10-4-2-3-5-11(10)17-18-19/h2-6,9,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPYUWDLDJLVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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